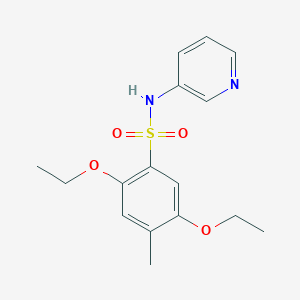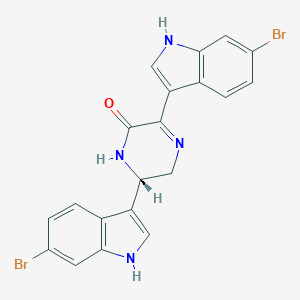
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as E-64d, is a synthetic inhibitor of cysteine proteases. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to the accumulation of its substrates and the inhibition of downstream processes. This compound is particularly effective at inhibiting cathepsin B and cathepsin L, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and prevent the formation of amyloid plaques in the brain. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is its specificity for cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. However, this compound has some limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, this compound could be used to study the role of cysteine proteases in other diseases and biological processes. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the function of cysteine proteases and their role in human health and disease.
Synthesemethoden
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2,5-diethoxy-4-methylpyridine with p-toluenesulfonyl chloride, followed by the reaction with sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with N,N-dimethylglycine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. This compound has also been used to study the role of cysteine proteases in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Eigenschaften
Molekularformel |
C16H20N2O4S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-4-21-14-10-16(15(22-5-2)9-12(14)3)23(19,20)18-13-7-6-8-17-11-13/h6-11,18H,4-5H2,1-3H3 |
InChI-Schlüssel |
PYYKHSXRDCMSAG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)






![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


